2-Chloro-5-hydrazinobenzoic acid hydrochloride
Description
Systematic Nomenclature and Regulatory Identifiers
2-Chloro-5-hydrazinobenzoic acid hydrochloride is a substituted benzoic acid derivative with a hydrochloride salt formation. Its systematic name adheres to IUPAC nomenclature, denoting the positions of substituents on the aromatic ring. Key identifiers include:
The compound is also recognized by synonyms such as 2-chloro-5-hydrazinylbenzoic acid hydrochloride and 2-chloro-5-hydrazino-benzoic acid hydrochloride, reflecting variations in naming conventions for hydrazine derivatives.
Molecular Architecture and Crystallographic Analysis
The molecular structure consists of a benzene ring substituted with:
- Carboxylic acid group (-COOH) at position 1.
- Chlorine atom at position 2.
- Hydrazine group (-NH-NH2) at position 5.
The hydrochloride salt introduces a chloride counterion (Cl⁻), enhancing ionic character and solubility in aqueous media.
Functional Group Interactions
The hydrazine moiety participates in hydrogen bonding and tautomerization, affecting the compound’s acidity and reactivity. The carboxylic acid group contributes to strong hydrogen bonding, while the chloro substituent introduces electron-withdrawing effects, influencing electronic distribution across the ring.
Crystallographic Considerations
While explicit crystallographic data for this compound is not provided in available sources, analogous benzoic acid derivatives exhibit orthorhombic or monoclinic crystal systems. The hydrochloride salt likely adopts a zwitterionic conformation in the solid state, with the protonated hydrazine group (-NH2+-NH2) interacting with the chloride ion.
Spectroscopic Profiling
Spectroscopic characterization is critical for confirming structural features. Predicted spectral data include:
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic protons (H-3, H-4) | 7.2–7.8 | Doublet/Quartet |
| Aromatic proton (H-6) | 6.9–7.1 | Singlet |
| Hydrazine protons (NH2) | 2.5–3.5 | Broad singlet |
| Carboxylic acid proton (COOH) | Not observed (deprotonated) | – |
Infrared Spectroscopy (IR)
Key absorption bands:
Comparative Analysis of Hydrochloride Salt vs. Free Acid Forms
The hydrochloride salt and free acid differ significantly in physicochemical properties:
| Property | Hydrochloride Salt | Free Acid |
|---|---|---|
| Molecular Weight | 223.05 g/mol | 186.60 g/mol |
| Solubility | Higher in aqueous media | Limited in water; soluble in DMSO |
| pKa | Lower (protonated hydrazine) | Higher (deprotonated carboxylic acid) |
| Thermal Stability | Enhanced due to ionic interactions | Prone to decarboxylation at high temperatures |
The hydrochloride form is favored in synthetic applications for improved handling and stability.
Properties
IUPAC Name |
2-chloro-5-hydrazinylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSZNCNDYFXUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(=O)O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184163-49-3 | |
| Record name | 2-chloro-5-hydrazinylbenzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydrazinobenzoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions vary depending on the desired reaction and product.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different chlorinated or hydrazinyl derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent in organic synthesis, particularly for creating heterocyclic compounds such as pyridines and quinolines. Its ability to participate in substitution reactions allows for the development of various derivatives that can be tailored for specific applications in research.
Biological Research
In the realm of biological sciences, 2-chloro-5-hydrazinobenzoic acid hydrochloride is utilized in proteomics research. It acts as a phenyl hydrazine derivative, which can be crucial for studying protein interactions and modifications. The compound has shown potential in evaluating enzyme activities and mechanisms, especially concerning acetylcholinesterase inhibition, which is relevant in Alzheimer's disease research .
Pharmaceutical Development
This compound is significant in pharmaceutical chemistry, where it is used to synthesize intermediates for drug development. Its derivatives have been investigated for their anti-inflammatory properties and potential as therapeutic agents against various diseases . For instance, studies have indicated that certain derivatives exhibit promising anti-Alzheimer's properties by inhibiting acetylcholinesterase activity .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound and its derivatives. These compounds have been tested against various bacterial strains, showing efficacy comparable to established antibiotics like penicillin and ciprofloxacin . The structure-activity relationship (SAR) analyses suggest that modifications to the hydrazine moiety can enhance antimicrobial potency.
Case Study 1: Anti-Alzheimer's Research
A study synthesized various hydrazine derivatives from this compound to evaluate their inhibitory effects on acetylcholinesterase. The most promising compounds demonstrated significant neuroprotective effects in vitro, suggesting their potential as multifunctional agents for Alzheimer's treatment .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of this compound were screened against mycobacterial and fungal strains. The results indicated that some derivatives exhibited higher antimicrobial activity than standard treatments, highlighting the compound's potential in developing new antibiotics .
Summary of Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a reagent for synthesizing heterocyclic compounds | Versatile in substitution reactions; aids in developing new chemical entities |
| Biological Research | Employed in proteomics and enzyme activity studies | Potential role in Alzheimer's research through acetylcholinesterase inhibition |
| Pharmaceutical Development | Important for synthesizing drug intermediates | Derivatives show anti-inflammatory properties; potential therapeutic applications |
| Antimicrobial Activity | Exhibits antimicrobial properties against various bacterial strains | Some derivatives outperform established antibiotics; promising for new drug development |
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydrazinobenzoic acid hydrochloride involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights critical differences between 2-chloro-5-hydrazinobenzoic acid hydrochloride and analogous compounds:
Structural Insights from Crystallography
- Hydrazone derivatives (e.g., 3-chloro-N′-(2-chloro-5-nitrobenzylidene)benzohydrazide) exhibit planar geometries conducive to π-π stacking, influencing their binding to biological targets .
Biological Activity
2-Chloro-5-hydrazinobenzoic acid hydrochloride is a compound that has garnered attention for its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
This compound is characterized by its hydrazine and chloro substituents, which play crucial roles in its biological interactions. The presence of the hydrazine group is particularly significant as it enhances the compound's reactivity and potential for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to physiological responses. For example, it has been shown to inhibit enzymes such as Ero1L and monoamine oxidases (MAO-A and MAO-B), suggesting its potential role in managing oxidative stress and related disorders .
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations. The minimum inhibitory concentration (MIC) values indicate moderate antibacterial potency, which can be enhanced through structural modifications to improve membrane permeability.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Chloro-5-hydrazinobenzoic acid | 39–78 | E. coli, S. aureus |
| Prodrug derivatives | 21–43 | E. coli, A. baylyi, B. subtilis |
This table summarizes the antibacterial activity of the compound and its derivatives, highlighting the effectiveness of prodrug forms in enhancing membrane penetration and overall activity against bacterial strains .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell-based assays. The anti-inflammatory activity is believed to be mediated through the inhibition of NF-κB signaling pathways .
Antioxidant Activity
This compound demonstrates significant antioxidant properties, primarily due to the presence of the hydrazine group which facilitates radical scavenging. Studies using DPPH and ABTS assays have shown that this compound can effectively reduce oxidative stress markers.
| Assay Type | Concentration (μg/mL) | Scavenging Activity (%) |
|---|---|---|
| DPPH | 20 | 70–72 |
| ABTS | 20 | 80.60 |
This data illustrates the compound's capacity to scavenge free radicals effectively, which is crucial for therapeutic applications aimed at oxidative damage prevention .
Case Studies
Several studies have investigated the biological activities of derivatives of this compound:
- Antibacterial Screening : A study reported on various derivatives that exhibited enhanced antibacterial activity compared to the parent compound, particularly when modified with different substituents that improved their interaction with bacterial targets .
- Anti-inflammatory Research : Another research effort focused on evaluating the compound's ability to modulate inflammatory responses in cell lines exposed to lipopolysaccharides (LPS), demonstrating a dose-dependent reduction in inflammatory markers .
- Antioxidant Evaluations : Comparative studies highlighted that modifications to the hydrazine moiety significantly influenced antioxidant efficacy, with certain derivatives showing superior scavenging capabilities compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Q & A
Q. How can researchers reconcile discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
